4-Chlorophenyl 5-bromopyridin-2-ylcarbamate
Overview
Description
Preparation Methods
The synthesis of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Chemical Reactions Analysis
4-Chlorophenyl 5-bromopyridin-2-ylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents used in substitution reactions include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for forming carbon–carbon bonds.
Scientific Research Applications
4-Chlorophenyl 5-bromopyridin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways The exact molecular targets can vary depending on the context of its use
Comparison with Similar Compounds
4-Chlorophenyl 5-bromopyridin-2-ylcarbamate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
(4-chlorophenyl) N-(5-bromopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O2/c13-8-1-6-11(15-7-8)16-12(17)18-10-4-2-9(14)3-5-10/h1-7H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOKOKMPOMELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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